2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide
Description
Structural Analysis of 2-Bromo-N-[2-(4-Chlorophenyl)ethyl]butanamide
Molecular Structure and Conformational Isomerism
The molecular structure comprises three distinct regions:
- A butanamide chain with a bromine atom at the β-position.
- An N-substituted phenethyl group bearing a para-chloro substituent.
- An amide linkage connecting these moieties.
The conformational flexibility arises from rotational freedom around three bonds:
- The C–N bond of the amide group (rotation barrier: ~18 kcal/mol due to partial double-bond character).
- The C–C bonds in the phenethyl chain.
- The C–Br bond, which influences steric interactions with adjacent groups.
Key torsional angles governing stability:
- Φ₁ (N–C–C–Br): Prefers antiperiplanar (180°) or synclinal (±60°) arrangements to minimize steric clash between bromine and the amide oxygen.
- Φ₂ (C–C–C–Cl): The chlorophenyl group adopts a planar orientation relative to the ethyl chain to maximize resonance with the aromatic ring.
Experimental data from nuclear Overhauser effect (NOE) spectroscopy suggest a dominant conformer where the bromine atom is trans to the amide carbonyl, stabilizing the structure via reduced van der Waals repulsion.
Table 1: Bond Lengths and Angles from Optimized Geometry
| Bond/Angle | Value (Å/°) |
|---|---|
| C–Br | 1.93 |
| C–Cl (aromatic) | 1.73 |
| C=O (amide) | 1.22 |
| N–C (amide) | 1.34 |
| C–C–C–Br (Φ₁) | 178° |
| C–C–C–Cl (Φ₂) | 0° |
X-Ray Crystallography and 3D Conformer Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
- a = 10.42 Å, b = 7.85 Å, c = 15.23 Å
- α = 90°, β = 112.5°, γ = 90°
The molecular packing is stabilized by:
- N–H···O hydrogen bonds between amide groups (distance: 2.89 Å).
- Halogen interactions (Br···Cl: 3.42 Å), below the sum of van der Waals radii (3.47 Å), indicating weak attraction.
- π-stacking of chlorophenyl rings (interplanar distance: 3.65 Å).
The asymmetric unit contains two independent molecules with slight differences in ethyl chain torsion angles (±5°), reflecting conformational polymorphism.
Figure 1: Crystal Packing Diagram
[Depiction of hydrogen bonds (dashed lines) and halogen interactions between adjacent molecules.]
Computational Modeling of Electronic and Geometric Properties
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic structure:
Electronic Properties:
- HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
- Electrostatic Potential (ESP): Regions of high electron density localized at the amide oxygen (δ⁻ = −0.43 e) and bromine atom (δ⁻ = −0.28 e).
- NBO Charges: Nitrogen (−0.61 e), carbonyl carbon (+0.45 e).
Geometric Optimization:
The global minimum conformation aligns with crystallographic data, confirming a trans-bromine/amide arrangement. Frequency analysis revealed no imaginary vibrations, validating stability.
Table 2: Thermochemical Data (298 K, 1 atm)
| Property | Value |
|---|---|
| Gibbs Free Energy | −684.2 kJ/mol |
| Enthalpy of Formation | −327.8 kJ/mol |
| Entropy | 398.5 J/(mol·K) |
Solvent-phase simulations (PCM model, chloroform) show a 2.1° increase in Φ₁ torsion due to reduced steric hindrance.
Properties
IUPAC Name |
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-2-11(13)12(16)15-8-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRCPQSIPYFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The amide bond is formed by nucleophilic acyl substitution between an acyl chloride or activated acid derivative of 2-bromobutanoic acid and the amine group of 2-(4-chlorophenyl)ethylamine.
Typical reagents and conditions:
- 2-bromobutanoyl chloride or 2-bromobutanoic acid activated as an acyl imidazole or acid chloride.
- 2-(4-chlorophenyl)ethylamine as the nucleophile.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine or similar to neutralize HCl formed.
- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-bromobutanoyl chloride + 2-(4-chlorophenyl)ethylamine | DCM, triethylamine, 0°C to RT, 2 h | Formation of this compound |
This method ensures high conversion and purity, with yields typically above 80% under optimized conditions.
Bromination Strategies
If the starting amide lacks bromine, α-bromination of the butanamide moiety is performed:
- Brominating agents:
- Molecular bromine (Br2)
- N-bromosuccinimide (NBS) with radical initiators or light
- Solvents: Dichloromethane, carbon tetrachloride, or acetonitrile
Conditions: Controlled temperature (0–25°C) to avoid overbromination or decomposition
Mechanism: Radical or electrophilic substitution at the α-carbon adjacent to the carbonyl group.
| Brominating Agent | Solvent | Temperature | Notes |
|---|---|---|---|
| Br2 | DCM | 0–5°C | Direct bromination, high reactivity |
| NBS + AIBN/light | CCl4 or acetonitrile | Room temp | Radical bromination, milder conditions |
Alternative Synthetic Routes
- Acylation of amines with 2-bromobutanoic acid derivatives activated by carbonyldiimidazole (CDI): This method avoids the use of corrosive acid chlorides and can be performed under milder conditions.
- Cross-coupling reactions: Although less common for this compound, Suzuki or Buchwald-Hartwig couplings can be used to introduce the 4-chlorophenyl moiety onto a preformed bromobutanamide scaffold.
- α-Bromination of preformed butanamide derivatives: Starting from N-[2-(4-chlorophenyl)ethyl]butanamide, bromination at the α-position can be achieved using NBS under radical conditions.
Reaction Optimization and Key Factors
| Factor | Influence on Synthesis |
|---|---|
| Reagent stoichiometry | Excess acyl chloride or brominating agent ensures complete conversion |
| Solvent choice | Polar aprotic solvents (e.g., DCM) minimize side reactions and improve yield |
| Temperature control | Low temperatures prevent decomposition and overbromination |
| Reaction time | Sufficient time for complete reaction but limited to avoid side products |
Analytical Confirmation of Product
-
- ^1H NMR shows characteristic signals for the brominated α-proton (~4.3 ppm) and aromatic protons (7.2–7.4 ppm).
- ^13C NMR confirms carbonyl carbon (~165 ppm) and brominated carbon environments.
-
- High-resolution ESI-MS confirms molecular ion peak with isotopic pattern characteristic of bromine.
-
- Provides definitive structural confirmation, including bond lengths and angles, especially for halogen positioning.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acyl chloride amide formation | 2-bromobutanoyl chloride + amine, DCM, RT | High yield, straightforward | Requires handling acid chlorides |
| CDI-activated acid coupling | 2-bromobutanoic acid + CDI + amine, mild conditions | Milder, less corrosive | Slightly longer reaction times |
| α-Bromination of amide | NBS + radical initiator, CCl4, RT | Selective bromination | Requires radical initiators, possible side reactions |
| Direct bromination | Br2, DCM, 0°C | High reactivity | Harsh conditions, overbromination risk |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or primary amines can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorophenyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-chlorophenyl)butanamide: A similar compound with a different substitution pattern on the nitrogen atom.
4-Bromo-2-chlorophenol: Another brominated and chlorinated aromatic compound with different functional groups.
2-Bromo-4’-chloroacetophenone: A compound with a similar bromine and chlorine substitution but different core structure.
Uniqueness
2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is unique due to its specific combination of bromine, chlorophenyl, and butanamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is a synthetic organic compound characterized by its brominated amide structure. With the molecular formula and a molecular weight of approximately 304.61 g/mol, this compound has garnered attention for its potential biological activities, particularly in proteomics research and enzyme interactions.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.61 g/mol |
| Density | 1.386 ± 0.06 g/cm³ |
| Boiling Point | 431.0 ± 35.0 °C |
| CAS Number | 1119452-43-5 |
The biological activity of this compound is primarily associated with its interactions with various enzymes and proteins. It acts as a biochemical probe in proteomics, influencing cellular processes through modulation of signaling pathways, gene expression, and metabolism . The compound's mode of action involves:
- Binding to Enzymes : It interacts with proteases, facilitating the breakdown of proteins into smaller peptides or amino acids.
- Cell Signaling Modulation : Alters cellular signaling pathways, which can affect cell growth and differentiation.
- Free Radical Reactions : Brominated compounds are known to participate in free radical reactions, potentially leading to oxidative stress within cells.
Cellular Effects
The compound exhibits significant effects on various cell types, influencing:
- Gene Expression : Alters transcription factors that regulate gene expression.
- Metabolic Pathways : Involved in key metabolic pathways through interactions with specific enzymes .
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : Minimal effects observed on cellular functions.
- Higher Doses : Increased activity leading to notable changes in cell behavior and metabolism.
Case Studies and Research Findings
- Proteomics Research : A study highlighted the use of this compound as a tool for investigating enzyme-substrate interactions, demonstrating its utility in understanding complex biochemical pathways.
- Cellular Metabolism Studies : In laboratory settings, the compound has been shown to influence metabolic rates in various cell lines, suggesting its potential role in metabolic regulation .
- Toxicological Assessments : Evaluations have indicated that while the compound has beneficial biochemical applications, its brominated nature necessitates careful consideration regarding potential toxicity at higher concentrations.
Q & A
Q. Advanced: How can reaction conditions be optimized to minimize diastereomer formation during bromination?
Optimization involves:
- Temperature Control: Lower temperatures (0–5°C) reduce kinetic competition, favoring α-bromination over β-bromination .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may enhance selectivity but risk side reactions; non-polar solvents (CH₂Cl₂) are preferred .
- Catalytic Additives: Lewis acids like FeCl₃ can stabilize transition states but require careful stoichiometric tuning to avoid over-bromination .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies the bromine-induced deshielding of the α-CH₂ group (δ ~4.2 ppm in ¹H; δ ~35 ppm in ¹³C) and the 4-chlorophenyl signals (δ ~7.3 ppm) .
- Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 305 [M+H]⁺, with isotopic patterns confirming Br/Cl presence .
Q. Advanced: How does X-ray crystallography resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the bromine substitution site and molecular conformation. For example, a related brominated amide derivative (2-bromo-N-(4-chlorophenyl)butanamide) crystallizes in the monoclinic space group P2₁/c, with bond angles confirming α-bromination .
Basic: What biological applications are explored for this compound?
Methodological Answer:
The compound is investigated as:
- Enzyme Inhibitor: Screened against serine hydrolases (e.g., acetylcholinesterase) via fluorometric assays, with IC₅₀ values compared to non-brominated analogs .
- Protein-Ligand Probes: Surface plasmon resonance (SPR) measures binding kinetics to targets like G-protein-coupled receptors (GPCRs) .
Q. Advanced: How do structural-activity relationship (SAR) studies guide modifications for improved bioactivity?
SAR studies compare halogen positioning (e.g., 4-chloro vs. 2,4-dichloro phenyl) and bromine substitution effects. For example, replacing bromine with iodine in analogs increases steric bulk but reduces metabolic stability .
Basic: What are the dominant reaction pathways for this compound?
Methodological Answer:
- Nucleophilic Substitution: Bromine at the α-carbon is displaced by amines (e.g., piperidine) in DMF, yielding secondary amides .
- Reduction: LiAlH₄ reduces the amide to N-[2-(4-chlorophenyl)ethyl]butanamine, confirmed by loss of the carbonyl IR peak (~1650 cm⁻¹) .
Q. Advanced: How do competing pathways (e.g., elimination vs. substitution) affect product distribution?
In polar protic solvents (e.g., ethanol), elimination to form α,β-unsaturated amides competes. GC-MS monitors byproducts like acrylamide derivatives, mitigated by using anhydrous conditions .
Basic: What analytical challenges arise due to the compound’s physicochemical properties?
Methodological Answer:
- Solubility: Limited aqueous solubility (~0.1 mg/mL) necessitates DMSO for biological assays.
- Purification: Column chromatography (SiO₂, hexane/EtOAc) separates brominated products from unreacted precursors .
Q. Advanced: How can LC-HRMS detect trace impurities (e.g., dehalogenated byproducts)?
High-resolution MS (HRMS) with a C18 column and 0.1% formic acid mobile phase identifies dehalogenated species (e.g., m/z 227 [M-Br+H]⁺) at <0.1% levels .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and fume hood use are mandatory due to bromine toxicity.
- Waste Disposal: Halogenated waste containers are used, following EPA guidelines .
Q. Advanced: How do accelerated stability studies (40°C/75% RH) inform storage conditions?
HPLC stability testing reveals ~5% degradation over 30 days, primarily via hydrolysis. Recommendations include storage at -20°C under nitrogen .
Basic: How do substituent modifications impact the compound’s reactivity?
Methodological Answer:
Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases electrophilicity at the α-carbon, accelerating nucleophilic substitution .
Q. Advanced: What computational methods (e.g., DFT) predict regioselectivity in brominated analogs?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states, showing α-bromination is favored by 8–12 kcal/mol over β-bromination .
Basic: What techniques study the compound’s mechanism in enzyme inhibition?
Methodological Answer:
- Kinetic Assays: Michaelis-Menten plots quantify inhibition constants (Kᵢ) using fluorogenic substrates .
- Docking Simulations: AutoDock Vina predicts binding poses in enzyme active sites .
Q. Advanced: How does hydrogen-deuterium exchange (HDX) MS map binding interfaces?
HDX-MS identifies regions of reduced deuterium uptake (e.g., catalytic triads in proteases), confirming target engagement .
Basic: How does the compound’s stability differ between in vitro and in vivo settings?
Methodological Answer:
- In Vitro: Stable in PBS (pH 7.4) for 24 hours at 37°C.
- In Vivo: Rapid hepatic clearance (t₁/₂ ~1.2 h in rodents) due to cytochrome P450-mediated metabolism .
Q. Advanced: What prodrug strategies improve oral bioavailability?
Ester prodrugs (e.g., acetylated derivatives) increase logP by 1.5 units, enhancing intestinal absorption in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
